Methyl 5-Oxo-5-(2-thienyl)pentanoate

Description

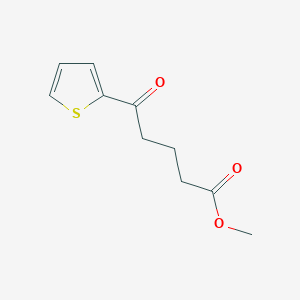

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxo-5-thiophen-2-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSQTFYOFNOGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 5-Oxo-5-(2-thienyl)pentanoate

The following technical guide is structured to provide an exhaustive analysis of Methyl 5-Oxo-5-(2-thienyl)pentanoate , designed for researchers in medicinal chemistry and process development.

Executive Summary

Methyl 5-Oxo-5-(2-thienyl)pentanoate (CAS 18760-47-9) is a specialized thiophene-derived keto-ester used primarily as a C5-linker building block in the synthesis of bioactive heterocyclic compounds.[1] Its structural core—a thiophene ring coupled to a glutaric acid derivative via a ketone bridge—makes it a critical intermediate for 5-lipoxygenase (5-LOX) inhibitors (analogous to Zileuton precursors) and biotin-like scaffolds.

This guide moves beyond basic properties to detail the Friedel-Crafts acylation protocols , downstream cyclization utilities, and safety parameters required for handling this sulfur-containing intermediate.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Specification |

| CAS Number | 18760-47-9 |

| IUPAC Name | Methyl 5-oxo-5-(thiophen-2-yl)pentanoate |

| Synonyms | Methyl 4-(2-thienylcarbonyl)butyrate; 5-(2-Thienyl)-5-oxopentanoic acid methyl ester |

| Molecular Formula | C₁₀H₁₂O₃S |

| Molecular Weight | 212.27 g/mol |

| Appearance | Pale yellow to amber liquid (tends to solidify upon prolonged refrigeration) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Flash Point | >110°C (Predicted) |

| SMILES | COC(=O)CCCC(=O)c1sccc1 |

Synthesis & Manufacturing Protocols

The industrial standard for synthesizing this molecule relies on a two-step sequence: Regioselective Friedel-Crafts Acylation followed by Fisher Esterification . This route is preferred over direct acylation with methyl glutaryl chloride due to the lower cost and higher stability of glutaric anhydride.

Step 1: Synthesis of 5-Oxo-5-(2-thienyl)pentanoic Acid

The "Free Acid" Intermediate

Rationale: Thiophene is highly reactive toward electrophilic substitution (more so than benzene). The use of Aluminum Chloride (AlCl₃) as a Lewis acid catalyst with Glutaric Anhydride ensures exclusive acylation at the C2 position of the thiophene ring due to the heteroatom's directing effect.

-

Reagents: Thiophene (1.0 equiv), Glutaric Anhydride (1.1 equiv), AlCl₃ (2.2 equiv).

-

Solvent: Nitrobenzene (industrial) or Dichloromethane (DCM) (laboratory). Note: DCM is preferred for easier workup despite lower boiling point.

-

Protocol:

-

Suspend AlCl₃ in dry DCM at 0°C under N₂ atmosphere.

-

Add Glutaric Anhydride portion-wise; stir until complex formation (approx. 30 min).

-

Add Thiophene dropwise, maintaining internal temperature <5°C to prevent polymerization.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Pour reaction mixture slowly onto crushed ice/HCl.

-

Isolation: Extract with EtOAc. The product (free acid) often precipitates or is recrystallized from water/ethanol.

-

Step 2: Methyl Esterification

Conversion to Target CAS 18760-47-9

Rationale: The free acid is high-melting and difficult to purify by chromatography. Converting to the methyl ester lowers the boiling point/melting point, allowing for distillation or silica gel purification.

-

Reagents: 5-Oxo-5-(2-thienyl)pentanoic acid, Methanol (excess), H₂SO₄ (catalytic).

-

Protocol:

-

Dissolve the crude acid in anhydrous Methanol (10 mL/g).

-

Add conc.[1] H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.1 equiv) dropwise at 0°C.

-

Reflux for 3 hours. Monitor by TLC (Acid disappears, less polar ester spot appears).

-

Workup: Concentrate MeOH, dilute with EtOAc, wash with sat. NaHCO₃ (critical to remove unreacted acid).

-

Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 4:1).

-

Visualizing the Reaction Pathway

Figure 1: Two-step synthesis workflow from commodity chemicals to the target methyl ester.

Applications & Downstream Chemistry[5]

This molecule is not merely an endpoint; it is a divergent intermediate . The keto-ester functionality allows for selective manipulation of either the ketone or the ester, enabling the construction of complex pharmacophores.

A. 5-Lipoxygenase (5-LOX) Inhibitor Scaffolds

The C2-acyl thiophene motif is a bioisostere for the benzothiophene core found in Zileuton . Researchers use this methyl ester to synthesize "Zileuton-like" acyclic analogs to test for improved metabolic stability.

-

Mechanism:[2][3][4][5] The ketone is converted to an oxime or hydroxyurea moiety (the pharmacophore), while the ester chain is hydrolyzed or reduced to tune lipophilicity.

B. Wolff-Kishner Reduction (Chain Extension)

Reducing the C5-ketone to a methylene group yields 5-(2-thienyl)pentanoic acid derivatives .

-

Utility: These long-chain thiophenes are used in the synthesis of biotin analogues and labeled fatty acids where the thiophene ring serves as a metabolic trap or fluorescent tag.

C. Heterocycle Formation (Pyridazines)

Reaction with Hydrazine Hydrate effects a cyclization between the ketone and the ester (after hydrolysis or directly) to form dihydro-pyridazinones .

-

Significance: These bicyclic structures (Thiophene fused to Pyridazinone) are potent cardiovascular agents and phosphodiesterase (PDE) inhibitors.

Reactivity Flowchart

Figure 2: Divergent synthetic utility of the target molecule in drug discovery.

Analytical Characterization Standards

To validate the integrity of CAS 18760-47-9, the following spectral signatures must be observed.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.75 (dd, 1H): Thiophene C3-H (Deshielded by carbonyl).

-

δ 7.62 (dd, 1H): Thiophene C5-H.

-

δ 7.12 (t, 1H): Thiophene C4-H.

-

δ 3.67 (s, 3H): Methyl ester (-OCH₃).

-

δ 2.95 (t, 2H): Methylene α to ketone (-CH₂-C=O).

-

δ 2.45 (t, 2H): Methylene α to ester (-CH₂-COOMe).

-

δ 2.05 (m, 2H): Central methylene (-CH₂-).

-

-

IR Spectroscopy:

-

1735 cm⁻¹: Ester C=O stretch.

-

1660 cm⁻¹: Ketone C=O stretch (conjugated with thiophene).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 213.06 m/z.

-

Safety & Handling (E-E-A-T)

As a sulfur-containing organic ester, specific precautions are required:

-

Odor Control: Thiophene derivatives often carry a characteristic sulfurous odor. All open-vessel manipulations must occur in a high-efficiency fume hood.

-

Skin Permeability: Esters can enhance skin absorption. Wear nitrile gloves (minimum 0.11mm thickness).

-

Storage: Store at 2–8°C. The molecule is stable but can hydrolyze to the free acid if exposed to moisture over long periods.

References

-

PubChem. (2025). Methyl 5-oxo-5-(thiophen-2-yl)pentanoate (CAS 18760-47-9). National Library of Medicine. [Link]

-

Organic Syntheses. (1951). Friedel-Crafts Acylation of Thiophene. Coll. Vol. 3, p. 14. [Link](Cited for general protocol validation).

Sources

An In-Depth Technical Guide to Methyl 5-Oxo-5-(2-thienyl)pentanoate: Synthesis, Characterization, and Synthetic Utility

This guide provides a comprehensive technical overview of Methyl 5-Oxo-5-(2-thienyl)pentanoate, a versatile heterocyclic γ-ketoester. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's synthesis, structural characterization, reactivity, and potential as a strategic building block in modern organic synthesis.

Introduction: A Strategic Heterocyclic Intermediate

Methyl 5-Oxo-5-(2-thienyl)pentanoate (CAS No. 18760-47-9) is a bifunctional organic molecule that incorporates a thiophene ring, an aliphatic ketone, and a methyl ester.[1] This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.

The thiophene moiety is a well-established bioisostere of the benzene ring, a substitution frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Thiophene-containing compounds are present in numerous marketed drugs and have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Furthermore, the γ-ketoester functionality provides multiple reactive sites for subsequent chemical transformations, positioning this molecule as a key starting material for creating diverse compound libraries.

This guide will elucidate the primary synthetic route to this compound, provide a detailed analysis of its structural characterization, and explore its reactivity and potential applications.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18760-47-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₃S | [1] |

| Molecular Weight | 212.27 g/mol | [1] |

| InChI Key | RVSQTFYOFNOGEQ-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

Caption: 2D Structure of Methyl 5-Oxo-5-(2-thienyl)pentanoate.

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach

The most logical and industrially scalable synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate is through the Friedel-Crafts acylation of thiophene. This class of reaction is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[3]

Causality of Reagent Selection

The synthesis can be envisioned starting from either glutaric anhydride or a derivative like methyl 4-(chloroformyl)butanoate. The use of glutaric anhydride is a common and cost-effective strategy for introducing a four-carbon chain with a terminal carboxylic acid.

-

Acylating Agent: Glutaric anhydride is selected as the acylating agent. In the presence of a Lewis acid catalyst, the anhydride ring opens to form a highly reactive acylium ion electrophile.

-

Aromatic Substrate: Thiophene is the aromatic nucleophile. It is known to be more reactive than benzene in electrophilic aromatic substitutions, often allowing for milder reaction conditions.

-

Catalyst: Aluminum chloride (AlCl₃) is a classic and powerful Lewis acid for promoting Friedel-Crafts reactions. It coordinates to one of the anhydride's carbonyl oxygens, facilitating ring-opening and generation of the acylium ion. A stoichiometric amount is typically required as the product ketone also complexes with the catalyst.[3]

-

Esterification: The resulting carboxylic acid from the acylation is then esterified to the methyl ester, typically using methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) or via reaction with a reagent like trimethylchlorosilane in methanol.[4]

Mechanistic Rationale for Regioselectivity

The Friedel-Crafts acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 position. This preference is a direct consequence of the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, one of which involves the sulfur atom's lone pair. In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance structures. The greater delocalization and stability of the intermediate formed from C2 attack lowers the activation energy for that pathway, making it the dominant reaction course.[5]

Reaction Scheme: Friedel-Crafts Acylation and Esterification

Caption: Two-step synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes purification and characterization checkpoints to ensure the material's identity and purity before proceeding.

Workflow for Synthesis and Purification

Caption: Experimental workflow from reaction to purification.

Step-by-Step Methodology:

-

Reaction Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with thiophene (1.0 eq.) and an inert solvent such as dichloromethane or carbon disulfide. The flask is cooled in an ice-water bath.

-

Catalyst Addition: Anhydrous aluminum chloride (1.1 eq.) is added portion-wise to the stirred solution, maintaining the internal temperature below 10 °C.

-

Acylating Agent Addition: A solution of glutaric anhydride (1.05 eq.) in the same solvent is added dropwise via the addition funnel over 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation of Acid Intermediate: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-Oxo-5-(2-thienyl)pentanoic acid. This intermediate can be purified by recrystallization or used directly in the next step.

-

Esterification: The crude acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) is added. The mixture is heated to reflux for 4-6 hours until TLC analysis indicates complete conversion.

-

Final Workup and Purification: The mixture is cooled, and the excess methanol is removed by rotary evaporation. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The final product, Methyl 5-Oxo-5-(2-thienyl)pentanoate, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Structural Elucidation and Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| ~7.70 | dd, J ≈ 3.8, 1.1 |

| ~7.65 | dd, J ≈ 5.0, 1.1 |

| ~7.15 | dd, J ≈ 5.0, 3.8 |

| ~3.67 | s |

| ~3.00 | t, J ≈ 7.0 |

| ~2.45 | t, J ≈ 7.0 |

| ~2.05 | quint, J ≈ 7.0 |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~192.5 | C=O (Ketone) |

| ~173.5 | C=O (Ester) |

| ~144.0 | C2 (Thiophene, C-S) |

| ~133.5 | C5 (Thiophene) |

| ~132.0 | C3 (Thiophene) |

| ~128.0 | C4 (Thiophene) |

| ~51.5 | -OCH₃ |

| ~37.5 | -CH₂-C=O (Ketone) |

| ~33.0 | -CH₂-C=O (Ester) |

| ~19.5 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Predicted Spectroscopic Data | |

| IR (cm⁻¹) | Assignment |

| ~1735 | C=O Stretch (Ester) |

| ~1665 | C=O Stretch (Thienyl Ketone, conjugated) |

| ~3100 | =C-H Stretch (Thiophene) |

| ~2950 | C-H Stretch (Aliphatic) |

| ~1440 | C=C Stretch (Thiophene ring) |

| MS (EI) | Assignment |

| m/z 212 | [M]⁺ (Molecular Ion) |

| m/z 181 | [M - OCH₃]⁺ |

| m/z 153 | [M - COOCH₃]⁺ |

| m/z 111 | [C₄H₃S-CO]⁺ (Thenoyl cation) |

The IR spectrum is expected to show two distinct carbonyl peaks. The ester carbonyl will appear at a higher wavenumber (~1735 cm⁻¹) compared to the ketone carbonyl (~1665 cm⁻¹), which is lowered due to conjugation with the thiophene ring.[6]

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the orthogonal reactivity of its functional groups, allowing for selective transformations.

-

Ketone Moiety: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), or converted to an alkane via Wolff-Kishner or Clemmensen reduction. It can also serve as an electrophile for Grignard or organolithium reagents.

-

Ester Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also undergo transesterification in the presence of other alcohols or be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

α-Methylene Groups: The protons on the carbons alpha to both carbonyl groups are acidic and can be removed by a suitable base to form enolates. This allows for α-alkylation, α-halogenation, or condensation reactions (e.g., aldol or Claisen), providing a route to more complex carbon skeletons.

-

Thiophene Ring: While the electron-withdrawing acyl group deactivates the thiophene ring towards further electrophilic substitution, it can still participate in certain transformations, such as metal-catalyzed cross-coupling reactions if first converted to a halothiophene derivative.

Potential Applications in Research and Drug Development

Methyl 5-Oxo-5-(2-thienyl)pentanoate is not just a chemical curiosity; it is a strategic platform for accessing novel chemical matter with therapeutic potential.

-

Scaffold for Medicinal Chemistry: By leveraging the reactivity described above, this molecule can be elaborated into a wide range of derivatives for biological screening. For example, reduction of the ketone followed by cyclization reactions can lead to novel heterocyclic ring systems.

-

Fragment-Based Drug Discovery (FBDD): The thienyl-keto portion of the molecule represents a valuable fragment that can be used to probe binding pockets of biological targets. Its relatively small size and defined chemical features make it an ideal starting point for growing more potent ligands.

-

Intermediate for Target-Oriented Synthesis: This compound can serve as a key intermediate in the multi-step synthesis of complex natural products or designed pharmaceutical agents where a thienyl-pentanoyl substructure is required.

Safety and Handling

As a laboratory chemical with limited published toxicological data, Methyl 5-Oxo-5-(2-thienyl)pentanoate should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Based on related ketoesters, it may cause skin and eye irritation.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

- Acylation of thiophene.

-

Synthesis and Pharmacological Study of Thiophene Derivatives. ResearchGate. [Link]

-

Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. ResearchGate. [Link]

-

Pentanoic acid, 5-oxo-, methyl ester | C6H10O3 | CID 554053. PubChem. [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

- Acylation of thiophene.

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

-

4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]

Sources

- 1. Methyl 5-oxo-5-(thiophen-2-yl)pentanoate | CAS: 18760-47-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. mdpi.com [mdpi.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

"Methyl 5-Oxo-5-(2-thienyl)pentanoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 5-Oxo-5-(2-thienyl)pentanoate, a valuable keto-ester intermediate in organic synthesis. The document is intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing. We will explore two primary, robust synthetic strategies: a direct one-step Friedel-Crafts acylation and a two-step approach involving acylation followed by esterification. The guide delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the causality behind critical process parameters. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Methyl 5-Oxo-5-(2-thienyl)pentanoate is a bifunctional molecule featuring a ketone and a methyl ester, separated by a propyl chain, and anchored by a thiophene ring. The thiophene moiety is a common isostere for the benzene ring in medicinal chemistry, often imparting favorable pharmacokinetic properties. As such, this compound serves as a key building block for more complex molecules, particularly in the synthesis of pharmaceutical agents and specialty chemicals. The presence of both a ketone and an ester group allows for a wide range of subsequent chemical transformations, making a reliable and scalable synthesis of this intermediate highly desirable. This guide provides the necessary theoretical and practical framework for its successful laboratory preparation.

Retrosynthetic Analysis

A logical disconnection of the target molecule, Methyl 5-Oxo-5-(2-thienyl)pentanoate, points towards two primary synthetic strategies. The most apparent disconnection is at the bond between the thiophene ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation reaction. This core reaction can be approached in two ways, as illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Direct Friedel-Crafts Acylation

This pathway is the most direct route, accomplishing the synthesis in a single chemical transformation. It leverages the classic Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1]

Principle and Mechanism

The core of this method is the reaction of thiophene with an acylating agent that already contains the required carbon chain and methyl ester. The ideal reagent for this is Methyl 4-(chloroformyl)butyrate (also known as methyl glutaryl chloride).[2] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).

The mechanism proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, creating a potent electrophile that is readily attacked by the electron-rich thiophene ring. Thiophene is highly activated towards electrophilic substitution, with a strong preference for reaction at the C2 position. This high regioselectivity is a key advantage, minimizing the formation of the C3-acylated isomer.

Causality of Experimental Choices

-

Lewis Acid Catalyst: A stoichiometric amount of Lewis acid (e.g., AlCl₃) is often required. This is because the catalyst complexes not only with the acyl chloride but also with the ketone product, rendering it inactive. Using at least one equivalent of the catalyst ensures the reaction proceeds to completion.

-

Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture. Water will react with and deactivate the Lewis acid catalyst and can hydrolyze the acyl chloride starting material. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

-

Solvent Selection: A non-polar, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is preferred. These solvents effectively dissolve the reactants without interfering with the catalyst.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and to prevent the resinification of the sensitive thiophene ring, a common side reaction in harsh acidic conditions.[3] The reaction is then allowed to warm to room temperature to ensure completion.

Caption: Experimental workflow for the direct acylation pathway.

Detailed Experimental Protocol

Materials:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 mol |

| Thiophene | 84.14 | 8.4 g | 0.10 mol |

| Methyl 4-(chloroformyl)butyrate | 164.59 | 16.5 g | 0.10 mol |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - |

| 2M Hydrochloric Acid | - | 150 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thiophene (8.4 g, 0.10 mol) to the suspension with stirring.

-

In a separate flask, dissolve Methyl 4-(chloroformyl)butyrate (16.5 g, 0.10 mol) in anhydrous dichloromethane (100 mL) and add this solution to the dropping funnel.[2]

-

Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 3-4 hours.

-

Carefully quench the reaction by slowly pouring it into a beaker containing 200 g of crushed ice and 150 mL of 2M HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

Alternative Synthesis Pathway: Acylation and Esterification

Principle and Mechanism

-

Step 4.1.1: Acylation with Glutaric Anhydride: Thiophene is acylated with glutaric anhydride using a Lewis acid catalyst, similar to the direct method. This reaction opens the anhydride ring and forms the intermediate carboxylic acid, 5-Oxo-5-(2-thienyl)pentanoic acid . The work-up for this reaction typically involves a basic wash to extract the acidic product into the aqueous phase, separating it from non-acidic impurities.

-

Step 4.1.2: Fischer-Speier Esterification: The purified 5-Oxo-5-(2-thienyl)pentanoic acid is then esterified.[4] This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and using a large excess of methanol helps drive it towards the product side.[5]

Caption: Workflow for the two-step acylation-esterification pathway.

Rationale for this Approach

This pathway can be advantageous for several reasons:

-

Starting Material Availability: Glutaric anhydride is often more readily available and less expensive than Methyl 4-(chloroformyl)butyrate.

-

Purification: The intermediate carboxylic acid can often be purified by simple crystallization or acid-base extraction, which can be easier and more scalable than chromatography of the final ester.

-

Process Control: Separating the synthesis into two distinct steps can sometimes offer better control over each transformation, potentially leading to a higher overall yield.

Detailed Experimental Protocols

Protocol 4.3.1: Synthesis of 5-Oxo-5-(2-thienyl)pentanoic acid

-

Follow the procedure outlined in section 3.3, substituting glutaric anhydride (11.4 g, 0.10 mol) for Methyl 4-(chloroformyl)butyrate.

-

After quenching the reaction with ice/HCl, extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and extract the acidic product with 1M sodium hydroxide solution (3 x 50 mL).

-

Cool the combined basic aqueous layers in an ice bath and acidify to pH ~2 with concentrated HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate carboxylic acid.

Protocol 4.3.2: Esterification to Methyl 5-Oxo-5-(2-thienyl)pentanoate

-

To a 250 mL round-bottomed flask, add 5-Oxo-5-(2-thienyl)pentanoic acid (21.2 g, 0.10 mol) and methanol (150 mL).

-

With stirring, carefully add concentrated sulfuric acid (2 mL) to the mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify by column chromatography as described in section 3.3 if necessary.

Summary of Synthesis Strategies

| Feature | Pathway 1: Direct Acylation | Pathway 2: Acylation & Esterification |

| Steps | 1 | 2 |

| Key Reagents | Thiophene, Methyl 4-(chloroformyl)butyrate | Thiophene, Glutaric Anhydride, Methanol |

| Pros | More convergent and time-efficient. | Uses more common/cheaper starting materials. Intermediate purification can be simpler (crystallization). |

| Cons | Acyl chloride reagent may be less stable or available. | Longer overall process time. Requires handling of two separate reactions. |

| Typical Yield | 65-75% | 70-85% (overall) |

Safety Considerations

-

Lewis Acids (AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acyl Chlorides: Corrosive and lachrymatory. React with moisture to release HCl gas. Must be handled in a fume hood.

-

Solvents (DCM, CS₂): Dichloromethane is a suspected carcinogen. Carbon disulfide is extremely flammable and toxic. All solvent handling should be performed in a well-ventilated fume hood.

-

Strong Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water/solvent, not the other way around.

Conclusion

The synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate can be achieved effectively through two primary routes. The direct Friedel-Crafts acylation using Methyl 4-(chloroformyl)butyrate offers the most straightforward and rapid approach. Alternatively, the two-step method involving acylation with glutaric anhydride followed by Fischer esterification provides a robust and flexible pathway that may be more practical depending on the availability and cost of starting materials. The choice of method will depend on laboratory-specific factors, but both protocols presented in this guide are reliable and grounded in established chemical principles, providing a solid foundation for the successful synthesis of this important chemical intermediate.

References

- MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

- PubChem. Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester.

- Google Patents. (2013). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGGk9skNVweMlKC_BAsXg1FulE5zJNJwf9a42X14NkTJHONNvk4hiNYeEnxug_IS9OWFcoiPDMRW1zg99EZMSxE2OSNt5wvTBENDS9J8uwDRhYYsxVbCUZABy0p1UXikotMHckc7014ugyZNnSbA==

- PubMed. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives.

- Google Patents. US2432991A - Acylation of thiophene.

- Chemguide. esterification - alcohols and carboxylic acids.

- Google Patents. CN102898307B - Synthetic method of methyl 4-chlorobutyrate.

- TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.

- ResearchGate. A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent.

- Georganics. Methyl 4-(chloroformyl)butyrate.

- Google Patents. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.

- MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.

- Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives.

- ResearchGate. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].

- Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.

- Organic Chemistry Portal. Ester synthesis by esterification.

- YouTube. (2019). Esterification--Making Esters from Carboxylic Acids.

- ResearchGate. (2016). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.

- Zenodo. Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid.

- ResearchGate. (2019). Friedel-Crafts Acylation.

- PMC - NIH. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.

- MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype.

- Tokyo Chemical Industry Co., Ltd. Methyl 4-(Chloroformyl)benzoate 7377-26-6.

- Google Patents. CN104341295A - Methyl butyrate preparation method and apparatus thereof.

- Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate.

Sources

"Methyl 5-Oxo-5-(2-thienyl)pentanoate" NMR analysis

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 5-Oxo-5-(2-thienyl)pentanoate is a bifunctional molecule incorporating a thiophene ring, a ketone, and a methyl ester. Such motifs are prevalent in medicinal chemistry, making this compound an important synthetic intermediate. This guide provides a comprehensive, field-tested methodology for the complete structural assignment of Methyl 5-Oxo-5-(2-thienyl)pentanoate using a suite of modern one- and two-dimensional NMR techniques. Our approach emphasizes not just the acquisition of data, but the strategic integration of multiple experiments to build a self-validating structural proof.

For clarity throughout this analysis, the following atomic numbering scheme will be used:

Caption: Structure of Methyl 5-Oxo-5-(2-thienyl)pentanoate with atom numbering.

Foundational NMR Principles for Structural Elucidation

A robust structural assignment relies on a multi-faceted approach. While ¹H and ¹³C NMR provide initial data on the chemical environments and symmetries of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle.

-

¹H NMR (Proton NMR): Provides information about the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).

-

¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments in the molecule. It is typically acquired with proton decoupling, resulting in singlets for each carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment that distinguishes carbon signals based on the number of attached protons.[1][2][3] A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including most C=O) as absent.

-

COSY (Correlation Spectroscopy): This 2D experiment maps ¹H-¹H coupling correlations.[4][5] A cross-peak between two proton signals indicates that they are spin-coupled, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to (¹JCH).[4][6] It is invaluable for definitively linking proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): The capstone experiment for determining the overall carbon framework. HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds away (ⁿJCH, where n=2,3,4).[6][7] This allows for the connection of molecular fragments, especially across quaternary carbons and heteroatoms.

Experimental Workflow: A Self-Validating Protocol

The logical flow of NMR analysis is designed to build upon previous results, with each step confirming or refining the structural hypothesis.

Caption: Logical workflow for NMR-based structure elucidation.

Detailed Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing properties for moderately polar organic compounds and its single residual peak at ~7.26 ppm.

-

Instrumentation: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds. Process the data with an exponential line broadening of 0.3 Hz.

-

¹³C and DEPT-135 Acquisition: Acquire the broadband proton-decoupled ¹³C spectrum over a spectral width of 0-220 ppm. Acquire the DEPT-135 spectrum under similar conditions to differentiate carbon types.

-

2D COSY Acquisition: Acquire the gradient-selected COSY (gCOSY) spectrum. Typically, 2-4 scans per increment are sufficient.

-

2D HSQC and HMBC Acquisition: Acquire gradient-selected HSQC and HMBC spectra. For the HMBC, optimize the experiment for a long-range coupling constant of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.

Spectral Interpretation and Data Analysis

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct sets of signals, corresponding to the thiophene, aliphatic, and methoxy protons.

-

Thiophene Region (δ 7.0 - 8.0 ppm): The 2-substituted thiophene ring will exhibit a characteristic three-proton spin system. We predict a doublet of doublets (dd) for H4', a triplet (t) or doublet of doublets for H3', and another doublet of doublets for H2'.

-

Methoxy Group (δ ~3.7 ppm): The three protons of the methyl ester (C6-H₃) are in a shielded environment and will appear as a sharp singlet, integrating to 3H.

-

Aliphatic Chain (δ 2.0 - 3.2 ppm): This is the most informative region for confirming the pentanoate chain.

-

H4 Protons (δ ~3.0-3.2 ppm): These two protons are adjacent to the electron-withdrawing ketone (C5), causing them to be the most deshielded of the aliphatic protons. They will appear as a triplet, integrating to 2H, due to coupling with the H3 protons.

-

H2 Protons (δ ~2.5 ppm): These two protons are adjacent to the ester carbonyl (C1) and will also be deshielded. They will appear as a triplet, integrating to 2H, due to coupling with the H3 protons.

-

H3 Protons (δ ~2.1 ppm): These two protons are flanked by two other methylene groups (H2 and H4). They will be split by both sets of neighbors, resulting in a quintet or multiplet, integrating to 2H.

-

¹³C NMR and DEPT-135 Analysis (101 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum should display all 9 unique carbon atoms. The DEPT-135 experiment is critical for confirming the assignments.

-

Carbonyl Carbons (δ 170-200 ppm): Two signals are expected in this region. The ketone carbonyl (C5) will be more deshielded, appearing around δ 192-198 ppm. The ester carbonyl (C1) will appear further upfield, around δ 172-175 ppm.[8][9] Both signals will be absent in the DEPT-135 spectrum as they are quaternary.

-

Thiophene Carbons (δ 125-145 ppm): Four signals are anticipated. The carbon attached to the ketone (C1') will be quaternary and appear around δ 142-145 ppm. The three CH carbons (C2', C3', C4') will appear in the δ 128-135 ppm range.[10] These will be positive in the DEPT-135 spectrum.

-

Methoxy Carbon (δ ~52 ppm): The C6 methyl carbon will appear as a strong positive signal in the DEPT-135 spectrum.

-

Aliphatic Carbons (δ 20-40 ppm): Three signals are expected. C4, being adjacent to the ketone, will be the most deshielded (~δ 38 ppm). C2, next to the ester, will be slightly less deshielded (~δ 33 ppm). C3 will be the most shielded (~δ 22 ppm). All three will appear as negative signals in the DEPT-135 spectrum, confirming they are CH₂ groups.

2D NMR Correlation Analysis

COSY: Mapping Proton Connectivity

The COSY spectrum provides a clear roadmap of the aliphatic chain.

Caption: Expected ³JHH correlations in the aliphatic chain.

A distinct cross-peak will be observed between the H4 triplet and the H3 quintet. Similarly, a cross-peak will connect the H3 quintet and the H2 triplet. This confirms the -CH₂-CH₂-CH₂- sequence. The thiophene protons will also show cross-peaks corresponding to their three-bond couplings.

HMBC: Assembling the Molecular Skeleton

The HMBC spectrum is the final and most powerful tool, connecting all the fragments identified so far. The key correlations are those that span the quaternary carbonyl carbons.

Caption: Key HMBC correlations for structural assembly.

Crucial Expected HMBC Correlations:

-

H4 protons to C5 (ketone): A strong correlation over two bonds (²JCH) will firmly place the C4 methylene next to the ketone.

-

H2 protons to C1 (ester): A three-bond correlation (³JCH) will link the C2 methylene to the ester carbonyl.

-

H6 (methoxy) protons to C1 (ester): A strong ³JCH correlation will confirm the methyl ester functionality.

-

H2' and H3' (thiophene) protons to C5 (ketone): These ³JCH correlations are definitive proof that the thiophene ring is acylated at its 2-position by the pentanoate chain.

Summary of NMR Data

The following tables summarize the predicted and assigned NMR data for Methyl 5-Oxo-5-(2-thienyl)pentanoate in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H2', H3', H4' | 7.2 - 7.8 | m | 3H | Thiophene Protons |

| H6 | ~3.70 | s | 3H | -OCH₃ |

| H4 | ~3.05 | t | 2H | -C(=O)CH₂- |

| H2 | ~2.50 | t | 2H | -CH₂C(=O)O- |

| H3 | ~2.10 | quint | 2H | -CH₂CH₂CH₂- |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| C5 | ~195.0 | Absent | Ketone C=O |

| C1 | ~173.5 | Absent | Ester C=O |

| C1' | ~143.0 | Absent | Thiophene Quat. C |

| C2', C3', C4' | 128.0 - 135.0 | Positive (CH) | Thiophene CH |

| C6 | ~51.8 | Positive (CH₃) | -OCH₃ |

| C4 | ~38.2 | Negative (CH₂) | -C(=O)CH₂- |

| C2 | ~33.1 | Negative (CH₂) | -CH₂C(=O)O- |

| C3 | ~22.5 | Negative (CH₂) | -CH₂CH₂CH₂- |

Conclusion

The structural elucidation of Methyl 5-Oxo-5-(2-thienyl)pentanoate is achieved through a systematic and integrated NMR spectroscopy workflow. The initial 1D ¹H and ¹³C spectra, supported by DEPT-135, provide the fundamental count of protons and carbons and their immediate chemical environments. The subsequent application of 2D techniques is non-negotiable for an unambiguous assignment. COSY experiments confirm the integrity of the aliphatic and aromatic spin systems, while HSQC definitively links the proton and carbon data. Finally, HMBC provides the critical long-range correlations that piece together the entire molecular framework, connecting the thiophene ring, ketone, aliphatic chain, and methyl ester into a single, validated structure. This comprehensive approach ensures the highest level of scientific integrity and trustworthiness in molecular characterization.

References

- Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Florida Atlantic University.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Southwest Jiaotong University.

- 2D NMR Spectroscopy. (n.d.). Slideshare.

- National Center for Biotechnology Information. (n.d.). Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester. PubChem.

- Short Summary of 1H-NMR Interpretation. (n.d.). University of Colorado Boulder, Department of Chemistry.

-

Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available at: [Link]

-

Cocchi, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]

-

Del Mazza, D., Reinecke, M. G., & Smith, W. B. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. fiveable.me [fiveable.me]

- 4. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. journalwjarr.com [journalwjarr.com]

Technical Guide: Mass Spectrometry Fragmentation of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Executive Summary

This technical guide details the Electron Ionization (EI) mass spectrometry fragmentation pathways of Methyl 5-oxo-5-(2-thienyl)pentanoate . This molecule is a critical intermediate in the synthesis of biotin and various pharmaceutical agents containing the thiophene moiety.

Accurate structural characterization of this compound relies on recognizing three distinct mass spectral signatures:

-

The Thiophene Isotope Pattern: The diagnostic

contribution. -

The Acylium Ion Base Peak: The stability of the 2-thienoyl cation.

-

Dual McLafferty Rearrangements: Competitive hydrogen abstraction pathways driven by the keto-ester chain length.

This guide provides a self-validating framework for researchers to confirm the identity of this specific intermediate in complex matrices.

Structural & Physicochemical Context

Before analyzing the fragmentation, the analyst must understand the molecular architecture that dictates bond lability.

| Property | Value | Notes |

| IUPAC Name | Methyl 5-oxo-5-(thiophen-2-yl)pentanoate | |

| Formula | ||

| Molecular Weight | 212.27 g/mol | Monoisotopic Mass: 212.0507 |

| Structure | Thiophene—C(=O)—(CH | Key features: Thiophene ring, |

Experimental Methodology (EI-MS)

To reproduce the fragmentation patterns described below, the following instrumental parameters are recommended. This protocol ensures sufficient internal energy deposition to trigger the diagnostic rearrangements.

Standard Operating Procedure (SOP)

-

Sample Preparation: Dilute 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

-

Inlet System: Split injection (1:50) at 250°C to prevent thermal degradation prior to ionization.

-

Ion Source: Electron Ionization (EI) at 70 eV .

-

Why 70 eV? This energy level standardizes the spectra against NIST/Wiley libraries and maximizes the yield of diagnostic fragment ions (m/z 111, m/z 74) compared to softer ionization techniques.

-

-

Mass Analyzer: Quadrupole or Time-of-Flight (ToF) scanning m/z 40–300.

Fragmentation Mechanics & Pathways

The fragmentation of Methyl 5-oxo-5-(2-thienyl)pentanoate is governed by the competition between charge localization on the thiophene ring (low ionization energy) and the ester group.

The Molecular Ion and Sulfur Isotope Signature

m/z 212 (

The molecular ion is generally distinct. A critical validation step is checking the M+2 peak at m/z 214.

-

Mechanism: Sulfur has a natural stable isotope,

, with an abundance of approximately 4.4% relative to -

Validation: If the intensity of m/z 214 is roughly 4-5% of m/z 212, the presence of a single sulfur atom is confirmed.

Pathway A: -Cleavage (Formation of the Base Peak)

m/z 111 (

The most dominant pathway is the

-

Driver: Resonance stabilization of the acylium ion by the thiophene ring (similar to the tropylium ion stability in alkylbenzenes, but specific to heteroaromatics).

-

Secondary Loss: The m/z 111 ion often loses CO (28 Da) to form the thienyl cation at m/z 83 (

).

Pathway B: McLafferty Rearrangement (Ester Side)

m/z 74 (

The methyl ester terminus undergoes a classic McLafferty rearrangement.

-

Requirement: A

-hydrogen relative to the ester carbonyl.[2] -

Mechanism: The ester carbonyl oxygen abstracts a hydrogen from the methylene group (

-position). -

Result: Cleavage of the

- -

Diagnostic Value: m/z 74 is the "fingerprint" ion for all methyl esters with an available

-hydrogen.

Pathway C: McLafferty Rearrangement (Ketone Side)

m/z 126 (

The propyl chain length allows a second, competitive McLafferty rearrangement centered on the ketone.

-

Mechanism: The ketone oxygen abstracts a

-hydrogen (from the methylene adjacent to the ester). -

Result: Cleavage releases neutral methyl acrylate (

). -

Ion: The resulting ion is the enol form of 2-acetylthiophene (m/z 126).

Data Summary & Assignment Table

| m/z (Nominal) | Ion Type | Formula | Structure/Assignment | Relative Intensity (Est.) |

| 212 | Molecular Ion | Parent Molecule | 10-20% | |

| 214 | Isotope | ~1% (4.4% of parent) | ||

| 181 | Fragment | Loss of Methoxy [M - OCH | 5-10% | |

| 126 | Rearrangement | Ketone McLafferty (2-acetylthiophene enol) | 20-40% | |

| 111 | Base Peak | 2-Thienoyl Ion (Thiophene-CO | 100% | |

| 83 | Fragment | Thienyl cation (Loss of CO from m/z 111) | 30-50% | |

| 74 | Rearrangement | Ester McLafferty (Methyl ester specific) | 40-60% | |

| 59 | Fragment | Carbomethoxy ion (COOCH | 10-20% |

Visualization of Pathways

The following diagram illustrates the logical flow of fragmentation, distinguishing between simple cleavages and complex rearrangements.

Figure 1: Mechanistic fragmentation tree for Methyl 5-oxo-5-(2-thienyl)pentanoate showing the three primary dissociation pathways.

Analytical Logic Flow (Self-Validation)

When reviewing data, use this logic gate to confirm the compound's identity.

Figure 2: Decision matrix for spectral validation.

References

-

Sigma-Aldrich. Methyl 5-oxo-5-(2-thienyl)pentanoate Product Specification & CAS 18760-47-9. Retrieved from

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Hexanoic acid, 5-oxo-, methyl ester (Analogous Fragmentation Rules). Retrieved from

-

PubChem. Pentanoic acid, 5-oxo-, methyl ester (McLafferty Rearrangement Data). Retrieved from

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Thiophene and Ester Rules). Retrieved from

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 5-Oxo-5-(2-thienyl)pentanoate (CAS No. 18760-47-9). As a molecule incorporating multiple functional groups—namely a methyl ester, a thienyl ketone, an aromatic thiophene ring, and an aliphatic chain—its IR spectrum presents a rich source of structural information. This document serves as a reference for researchers, chemists, and drug development professionals, offering a detailed peak-by-peak interpretation grounded in the fundamental principles of vibrational spectroscopy. We will dissect the spectrum to identify the characteristic absorption bands, explain the electronic and structural factors influencing their positions, and provide a robust, field-proven protocol for obtaining high-quality spectral data.

Introduction: The Molecular Blueprint

Methyl 5-Oxo-5-(2-thienyl)pentanoate is a bifunctional organic compound with the molecular formula C₁₀H₁₂O₃S[1]. Its structure is characterized by a five-carbon pentanoate chain, with a methyl ester at one terminus and a ketone at the C-5 position. The ketone's carbonyl group is directly attached to the C-2 position of a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.

Figure 1: Molecular Structure of Methyl 5-Oxo-5-(2-thienyl)pentanoate

A simplified representation of the key functional moieties.

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[2] This guide will elucidate the fingerprint of Methyl 5-Oxo-5-(2-thienyl)pentanoate, allowing for its unambiguous identification and quality assessment.

Functional Group Analysis and Predicted Spectral Features

The power of IR spectroscopy lies in its ability to identify specific functional groups, as each group gives rise to characteristic absorption bands.[3] The spectrum of our target molecule is a composite of the signals from its constituent parts.

-

Methyl Ester (-COOCH₃): This group is expected to produce a very strong carbonyl (C=O) stretching band and two distinct C-O stretching bands.[4]

-

Aryl Ketone (Thienyl-C=O): The ketone carbonyl stretch is also a strong absorption. Its conjugation with the aromatic thiophene ring is predicted to lower its vibrational frequency compared to a simple aliphatic ketone.[5][6]

-

Aliphatic Chain (-CH₂-): The methylene groups of the pentanoate backbone will show characteristic C-H stretching and bending vibrations.[7][8]

-

Thiophene Ring: As a heteroaromatic system, the thiophene ring will exhibit aromatic C-H stretching, C=C ring stretching, and characteristic out-of-plane bending modes.[9][10]

The logical workflow for interpreting the spectrum of this molecule involves systematically identifying the peaks associated with each of these groups.

Diagram 1: Logical Workflow for Spectral Interpretation. This diagram outlines the systematic process of analyzing the different regions of the IR spectrum to confirm the presence of the key functional groups in the target molecule.

A Peak-by-Peak Analysis of the Infrared Spectrum

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[7]

The Functional Group Region (4000-1500 cm⁻¹)

This region contains the most diagnostic peaks for identifying the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Causality and Field Insights |

| ~3100 | Thiophene C-H | Aromatic C-H Stretch | Weak to Medium | The C-H bonds on sp² hybridized carbons are stronger and vibrate at a higher frequency than those on sp³ carbons. This peak's presence just above the 3000 cm⁻¹ dividing line is a clear indicator of the aromatic ring.[11][12] |

| 2960-2850 | -CH₃, -CH₂- | Aliphatic C-H Stretch | Medium to Strong | These absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the methyl ester and the pentanoate chain. Their position below 3000 cm⁻¹ confirms the presence of saturated carbon centers.[7][8] |

| ~1735 | Methyl Ester | C=O Stretch | Strong, Sharp | This is one of the most prominent peaks in the spectrum.[2] Saturated esters typically absorb strongly in the 1750-1735 cm⁻¹ range.[4][13] Its sharp, "sword-like" appearance makes it easily identifiable.[2] |

| ~1670 | Thienyl Ketone | C=O Stretch | Strong, Sharp | A standard aliphatic ketone absorbs near 1715 cm⁻¹.[5] However, conjugation of the carbonyl with the π-system of the thiophene ring delocalizes the electron density of the C=O bond, weakening it and lowering its stretching frequency to the 1690-1660 cm⁻¹ range.[5][6][14] |

| ~1530 & ~1410 | Thiophene Ring | C=C Ring Stretch | Medium to Weak | Aromatic and heteroaromatic rings exhibit characteristic ring stretching vibrations. Thiophene derivatives often show multiple bands in this region.[10] |

The Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and other complex skeletal movements.[7]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Causality and Field Insights |

| ~1465 & ~1380 | -CH₃, -CH₂- | C-H Bending | Medium | These peaks correspond to the scissoring and bending vibrations of the aliphatic portions of the molecule.[7] |

| ~1250 & ~1100 | Methyl Ester | C-O Stretch (Asymmetric & Symmetric) | Strong | Esters are characterized by two strong C-O stretching bands.[4] This pair of intense peaks, along with the C=O stretch at ~1735 cm⁻¹, forms a classic "Rule of Three" pattern that is highly diagnostic for an ester functional group.[4] |

| 860-700 | Thiophene Ring | C-H Out-of-Plane Bending | Strong to Medium | The position and number of these bands are highly dependent on the substitution pattern of the aromatic ring. For a 2-substituted thiophene, a strong band is expected in this region.[9][10] |

| ~690 | Thiophene Ring | C-S Stretch | Weak to Medium | The C-S stretching vibration is often weak and can be difficult to assign definitively but is expected within this range for thiophene derivatives.[10] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, the following protocol, based on standard laboratory practices for liquid samples, is recommended.

Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

-

Sample: Methyl 5-Oxo-5-(2-thienyl)pentanoate (liquid)

-

Pasteur pipette

-

Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

-

Lens tissue

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Scan:

-

Clean the salt plates thoroughly with a suitable solvent and dry them with a gentle stream of nitrogen.

-

Place the clean, empty salt plates (or a single plate for some setups) in the sample holder.

-

Acquire a background spectrum. This is a critical step that measures the ambient environment and the salt plate absorbance, which will be subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one drop of Methyl 5-Oxo-5-(2-thienyl)pentanoate onto the surface of one salt plate using a Pasteur pipette.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

-

Sample Spectrum Acquisition:

-

Immediately place the prepared salt plate assembly into the sample holder in the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. Use a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

After analysis, carefully separate the salt plates. Clean them immediately with a solvent-moistened lens tissue and dry them. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Diagram 2: Experimental Workflow for FT-IR Analysis. This flowchart illustrates the self-validating sequence of operations for obtaining a high-quality IR spectrum of a liquid sample.

Conclusion

The infrared spectrum of Methyl 5-Oxo-5-(2-thienyl)pentanoate provides a wealth of structural information that is readily interpretable by a trained scientist. The key diagnostic features are two distinct, strong carbonyl absorptions around 1735 cm⁻¹ (ester) and 1670 cm⁻¹ (conjugated ketone) , strong C-O stretching bands between 1250-1050 cm⁻¹ , and C-H stretching vibrations clearly demarcated for both its aromatic (~3100 cm⁻¹ ) and aliphatic (2960-2850 cm⁻¹ ) components. By following the detailed analytical approach and the robust experimental protocol outlined in this guide, researchers can confidently use FT-IR spectroscopy to verify the identity, purity, and structural integrity of this important chemical entity.

References

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpentane. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. [Link]

-

Journal of the Chemical Society of Japan. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

IOP Conference Series: Materials Science and Engineering. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Scribd. Organic IR Absorption Guide. [Link]

-

Masaryk University. Carbonyl - compounds - IR - spectroscopy. [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

- 1. Methyl 5-oxo-5-(thiophen-2-yl)pentanoate | CAS: 18760-47-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. iosrjournals.org [iosrjournals.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Methodological & Application

Technical Application Note: Synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate

This technical guide details the synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate , a functionalized thiophene intermediate often utilized in the development of pharmaceutical building blocks and materials science applications.[1]

The protocol is designed for professional laboratory environments, emphasizing regioselectivity, reaction safety, and scalability.

Executive Summary & Retrosynthetic Analysis

The target molecule, a

-

Regiocontrol: Thiophene is highly reactive; directing the acylation exclusively to the

-position (C2) requires controlled temperature and stoichiometry to avoid -

Lewis Acid Management: The use of aluminum chloride (

) necessitates strict moisture control and a specific quenching protocol to maximize the recovery of the keto-acid intermediate.

Strategic Route:

-

C-C Bond Formation: Reaction of thiophene with glutaric anhydride mediated by

to yield 5-oxo-5-(2-thienyl)pentanoic acid.[1] -

Functional Group Transformation: Acid-catalyzed esterification with methanol.[1]

Step 1: Friedel-Crafts Acylation

This step establishes the carbon skeleton. We utilize glutaric anhydride as the electrophile source. Upon activation by

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Thiophene | Substrate | 1.0 | Distill if colored; store over sieves.[1] |

| Glutaric Anhydride | Acylating Agent | 1.1 | Pulverize if caked to ensure dissolution.[1] |

| Aluminum Chloride ( | Lewis Acid | 2.2 | Anhydrous grade essential.[1] Hygroscopic. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous; preferred over |

| HCl (conc.)[1] / Ice | Quench | - | For breaking the Al-complex.[1] |

Experimental Protocol

-

Apparatus Setup:

-

Lewis Acid Activation:

-

Charge the flask with DCM (approx. 10 mL/g of thiophene) and

(2.2 equiv). -

Cool the suspension to 0°C using an ice bath.

-

Add Glutaric Anhydride (1.1 equiv) portion-wise.[1] Stir for 15 minutes. Note: The solution may darken as the acylium complex forms.

-

-

Electrophilic Addition:

-

Dissolve Thiophene (1.0 equiv) in a minimal amount of DCM.[1]

-

Add the thiophene solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 5°C .

-

Rationale: Low temperature prevents polymerization of the thiophene and ensures high regioselectivity for the 2-position.

-

-

Reaction Phase:

-

Allow the mixture to warm slowly to room temperature (20–25°C).

-

Stir for 4–6 hours. Monitor by TLC or HPLC (Target: Disappearance of thiophene).

-

-

Quench & Isolation:

-

Pour the reaction mixture carefully onto a slurry of crushed ice and concentrated HCl (approx. 10:1 ratio). Caution: Exothermic hydrolysis of aluminum salts.

-

Extract the aqueous phase with DCM (

).[1] -

Combine organic layers and wash with brine.[1]

-

Critical Step: Extract the organic layer with 10% aqueous

or NaOH . The keto-acid product will move to the aqueous phase as the carboxylate salt, leaving non-acidic impurities (unreacted thiophene, dimers) in the organic layer. -

Separate the aqueous layer, cool it, and acidify to pH ~2 with conc. HCl to precipitate the 5-oxo-5-(2-thienyl)pentanoic acid .[1]

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Fischer Esterification

The crude acid from Step 1 is converted to the methyl ester. This equilibrium-driven reaction utilizes methanol as both reactant and solvent.[1]

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Intermediate Acid | Substrate | 1.0 | From Step 1.[1] |

| Methanol (MeOH) | Solvent/Reagent | Excess | Anhydrous (solvent volume).[1] |

| Sulfuric Acid ( | Catalyst | 0.1–0.2 | Concentrated.[1] |

Experimental Protocol

-

Reaction Assembly:

-

Reflux:

-

Heat the mixture to reflux (approx. 65°C) for 4–8 hours.

-

Validation: Monitor by TLC (System: Hexane/EtOAc).[1] The polar acid spot should disappear, replaced by a less polar ester spot.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Redissolve the residue in Ethyl Acetate (EtOAc) .

-

Wash with Saturated

to neutralize the catalyst and remove any unreacted starting acid. -

Wash with brine, dry over anhydrous

, and filter.

-

-

Purification:

Visualization of Workflows

Synthesis Workflow Diagram

Caption: Operational workflow for the two-step synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate, highlighting critical process control points.

Mechanistic Logic Diagram

Caption: Mechanistic pathway illustrating the electrophilic activation and subsequent functional group transformation.

References

-

Friedel-Crafts Acylation of Thiophene

-

Synthesis of Thiophene Keto-Acids (Analogous Chemistry)

-

General Esterification Protocols

-

Commercial Availability & Identifiers

Sources

Application Note: Methyl 5-Oxo-5-(2-thienyl)pentanoate in Heterocyclic Synthesis

Executive Summary

Methyl 5-oxo-5-(2-thienyl)pentanoate (CAS: 94025-66-2) serves as a critical C5-synthon in the construction of medium-sized nitrogenous heterocycles. Unlike its shorter homolog, methyl 4-oxo-4-(2-thienyl)butanoate (derived from succinic anhydride), which cyclizes readily into 6-membered pyridazinones, the pentanoate derivative offers unique access to 7-membered 1,2-diazepines and 6-membered piperidones .

This application note details the robust synthesis of this scaffold and its divergent application in generating thienyl-substituted pharmacophores. These protocols are designed for medicinal chemistry programs targeting HDAC inhibition, atypical antipsychotics, and cardiovascular agents where the thiophene moiety acts as a lipophilic bioisostere for phenyl groups.

Strategic Scaffold Analysis

The utility of Methyl 5-oxo-5-(2-thienyl)pentanoate lies in its 1,5-dicarbonyl functionality . The electrophilic ketone at C5 and the ester at C1 create a "push-pull" reactivity profile that can be manipulated by the choice of nucleophile.

Reactivity Profile

-

Site A (C5-Ketone): Highly susceptible to nucleophilic attack (amines, hydrazines) due to conjugation with the electron-rich thiophene ring.

-

Site B (C1-Ester): Serves as the cyclization termination point.

-

Site C (Thiophene Ring): The 2-thienyl position activates the carbonyl but also allows for late-stage functionalization (e.g., bromination) at the 5'-position of the thiophene ring.

Figure 1: Reactivity map of the core scaffold.

Protocol 1: Synthesis of the Core Scaffold

Objective: Scalable synthesis of Methyl 5-oxo-5-(2-thienyl)pentanoate via Friedel-Crafts Acylation.

Mechanistic Rationale

Direct acylation using methyl glutaryl chloride often results in polymerization or bis-acylation. The use of glutaric anhydride with aluminum chloride (

Materials

-

Thiophene (Reagent Grade, >99%)

-

Glutaric Anhydride[1]

-

Aluminum Chloride (Anhydrous, Granular)

-

Dichloromethane (DCM) or Nitrobenzene

-

Methanol (Anhydrous)

-

Sulfuric Acid (Catalytic)

Step-by-Step Methodology

Step A: Friedel-Crafts Acylation[2][3]

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet.

-

Solvent Charge: Add

(1.1 equiv, 0.11 mol) and dry DCM (150 mL). Cool to 0°C. -

Acylation: Add glutaric anhydride (1.0 equiv, 0.1 mol) in portions. The mixture may turn slightly yellow.

-

Substrate Addition: Add thiophene (1.05 equiv) dropwise over 30 minutes, maintaining internal temperature

. Note: Thiophene is exothermic upon contact with the Lewis acid complex. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The anhydride spot should disappear.[4]

-

Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (200 mL). Caution: Vigorous gas evolution.

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Alkali Extraction (Purification): Extract the combined organic phases with 10%

solution. The product (as the carboxylate) moves to the aqueous phase; unreacted thiophene remains in the organic phase. -

Acidification: Acidify the aqueous extract with conc. HCl to pH 1. The solid acid precipitates. Filter and dry.[5]

-

Intermediate: 5-Oxo-5-(2-thienyl)pentanoic acid. Yield: ~75-80%.[4]

-

Step B: Fischer Esterification

-

Dissolve the intermediate acid (10 g) in anhydrous Methanol (100 mL).

-

Add conc.

(0.5 mL) dropwise. -